Cas no 68469-04-5 (6-(biphenyl-4-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)

6-(biphenyl-4-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure
68469-04-5 structure
Product Name:6-(biphenyl-4-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No:68469-04-5
MF:C18H16N4S
MW:320.411441802979
CID:970801
PubChem ID:330763
Update Time:2025-04-19

6-(biphenyl-4-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Chemical and Physical Properties

Names and Identifiers

    • 6-(biphenyl-4-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • 3-ethyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
    • 6-BIPHENYL-4-YL-3-ETHYL-7H-[1,2,4]TRIAZOLO[3,4-B](1,3,4)THIADIAZINE
    • 6-Biphenyl-4-yl-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • 7H-3-Ethyl-6-(p-diphenyl)-s-triazolo< 3,4-b> < 1,3,4> thiadiazin
    • AC1L77KT
    • AG-G-63495
    • CTK2F7355
    • NSC320039
    • 68469-04-5
    • NSC-320039
    • NSC 320039
    • DTXSID80218580
    • 4OP3I834BS
    • UNII-4OP3I834BS
    • 7H-1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE, 6-(1,1'-BIPHENYL)-4-YL-3-ETHYL-
    • Inchi: 1S/C18H16N4S/c1-2-17-19-20-18-22(17)21-16(12-23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
    • InChI Key: IWXZGIDSMXGEJR-UHFFFAOYSA-N
    • SMILES: S1C2=NN=C(CC)N2N=C(C1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 320.10978
  • Monoisotopic Mass: 320.10956770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • PSA: 43.07
  • LogP: 3.30120
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